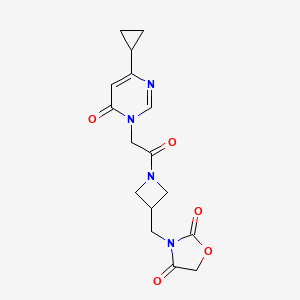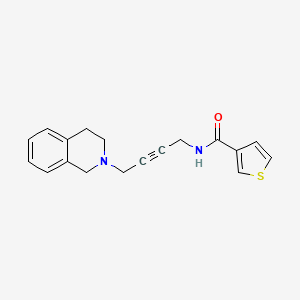
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide is an intricate organic compound with promising applications in various fields. This compound features a unique blend of structural elements, which include a thiophene ring and a dihydroisoquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step reactions. Common methods involve the reaction of 3,4-dihydroisoquinoline with but-2-yne-1,4-diol in the presence of a base. Subsequent coupling with thiophene-3-carboxylic acid, often facilitated by coupling agents like EDCI or DCC, completes the synthesis.
Industrial Production Methods
Industrial production typically scales up these reactions using optimized conditions for higher yields and purity. Techniques such as continuous flow chemistry may be employed to streamline and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various reactions such as:
Oxidation: : Can involve the thiophene ring.
Reduction: : Primarily occurs at the dihydroisoquinoline moiety.
Substitution: : Particularly halogenation at the thiophene ring and the alkynyl segment.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄ or PCC.
Reduction: : Catalysts like Pd/C in hydrogenation reactions.
Substitution: : Halogenation may involve NBS or Br₂ under suitable conditions.
Major Products
The products vary depending on the specific reactions. Oxidation might yield thiophene sulfoxides, while reduction could produce dihydroisoquinoline derivatives. Substitutions result in halogenated thiophenes.
Scientific Research Applications
Chemistry
Used as an intermediate for the synthesis of more complex molecules.
Biology
Explored for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine
Investigated for pharmacological properties, potentially contributing to drug development for neurological and inflammatory conditions.
Industry
Used in materials science for the development of novel organic semiconductors and conductive polymers.
Mechanism of Action
The compound's action mechanism often involves interaction with specific molecular targets, such as enzymes or receptors, depending on its structural features. The thiophene ring might contribute to π-π interactions, while the dihydroisoquinoline moiety may engage in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar compounds include those with:
Thiophene rings: : Known for their conductivity and use in organic electronics.
Dihydroisoquinoline derivatives: : Studied for their pharmacological properties.
List of Similar Compounds
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)benzamide
N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)furan-3-carboxamide
Unique features of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)thiophene-3-carboxamide include its distinct combination of a thiophene ring with a but-2-yn-1-yl spacer and a dihydroisoquinoline moiety, offering a versatile template for various applications.
Hope this helps.
Properties
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c21-18(17-8-12-22-14-17)19-9-3-4-10-20-11-7-15-5-1-2-6-16(15)13-20/h1-2,5-6,8,12,14H,7,9-11,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCGEKAWFVTTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCNC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
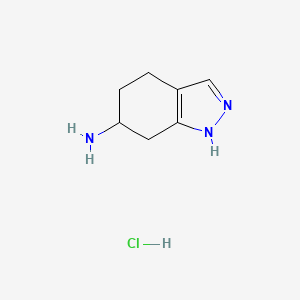
![N-(4-bromo-3-methylphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2912162.png)
![2-Chloro-6-({4-[(pyridin-2-yl)methyl]piperazin-1-yl}sulfonyl)quinoxaline](/img/structure/B2912163.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2912164.png)
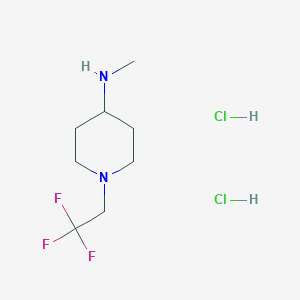
![N-(4-chlorophenyl)-2-[(7-cyano-3,4-dihydro-2H-1,4-ethano-1,5-naphthyridin-6-yl)sulfanyl]acetamide](/img/structure/B2912166.png)
![methyl 3-[(4-methylphenyl)({[(2-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate](/img/structure/B2912167.png)
![5-chloro-2-(methylthio)-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-4-pyrimidinecarboxamide](/img/structure/B2912168.png)
![N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,4-difluoro-N-[(oxolan-2-yl)methyl]benzamide](/img/structure/B2912172.png)
![4-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-5-one](/img/structure/B2912173.png)
![(2E)-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B2912174.png)
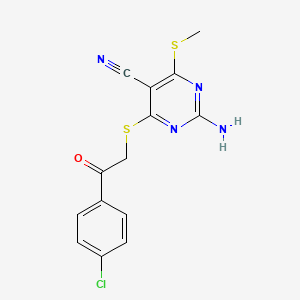
![1-propyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2912178.png)
